molecular formula C13H15NO3 B188188 (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid CAS No. 53921-74-7

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Cat. No. B188188
CAS RN: 53921-74-7
M. Wt: 233.26 g/mol
InChI Key: QZBDYCNMWXWQNV-UHFFFAOYSA-N
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Description

“(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a chemical compound with the molecular formula C13H15NO3 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) . This indicates the presence of an acetyl group and a tetrahydroisoquinoline group in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.27 . It is a powder at room temperature . The melting point is 165-166°C .

Scientific Research Applications

Redox-Annulations and Chemical Transformations

  • Redox-Annulation Processes : Amines like 1,2,3,4-tetrahydroisoquinoline, a relative of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, undergo redox-neutral annulations with electron-deficient aldehydes, and acetic acid acts as the sole promoter. This process involves dual C-H functionalization, highlighting potential applications in synthetic chemistry (Paul, Adili, & Seidel, 2019).

  • Synthesis of Carbon-11 and Fluorine-18 Labeled Derivatives : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been designed and synthesized as potential positron emission tomography ligands to image brain diseases, demonstrating applications in medical imaging and diagnostics (Gao, Kong, Clearfield, & Zheng, 2006).

Synthesis and Molecular Design

  • Novel Synthesis of Oxazoles : Research has developed a new efficient method for preparing 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles. This involves a one-pot reaction that could be significant for creating complex molecules in pharmaceuticals or materials science (Sun, Zhao, & Ding, 2019).

Biological and Medicinal Applications

  • Antagonists for Bradykinin-1 Receptors : Novel B(1) antagonist cores utilizing 1,2,3,4-tetrahydroisoquinolin-1-ylacetic acid derivatives have shown significant activity in binding tests and functional assays, indicating potential in therapeutic applications (Huszár et al., 2008).

  • Anti-Thrombotic and Vasodilative Compounds : Synthesized 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids showed promising anti-thrombotic activity and mild vasorelaxation, useful for cardiovascular therapies (Wang et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDYCNMWXWQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377888
Record name (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

CAS RN

53921-74-7
Record name (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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